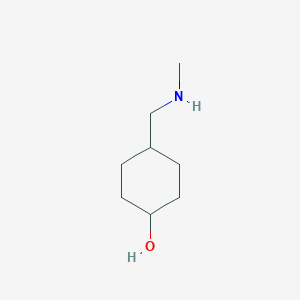

Rel-(1s,4s)-4-((methylamino)methyl)cyclohexan-1-ol

Description

Introduction to Rel-(1s,4s)-4-((Methylamino)methyl)cyclohexan-1-ol

Chemical Identity and Nomenclature

Systematic IUPAC Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical analysis of its molecular structure:

- Parent structure : Cyclohexan-1-ol (a six-membered carbocyclic alcohol).

- Substituents :

- A methylamino group (-NHCH₃) attached to a methyl bridge (-CH₂-) at position 4 of the cyclohexane ring.

- Stereochemical designation : The "rel-(1s,4s)" prefix indicates the relative configuration of stereocenters at positions 1 and 4, both in the S orientation.

Applying IUPAC Rule C-14.4 for alcohols and Rule A-2.2 for substituent numbering, the full systematic name becomes This compound .

Alternative Naming Conventions in Literature

Alternative nomenclature systems and abbreviations appear in chemical databases and synthetic studies:

- Stereodescriptors : Some sources use cis/trans terminology, such as "cis-4-(methylaminomethyl)cyclohexanol," though this is less precise for compounds with multiple stereocenters.

- Trivial names : Industry-specific shorthand like "EVT-13084681" appears in vendor catalogs, though these lack structural information.

- Fragmented identifiers : Entries like "4-[(methylamino)methyl]cyclohexanol" omit stereochemical details but retain functional group specificity.

The table below summarizes key naming variations:

| Convention Type | Example | Source Reference |

|---|---|---|

| IUPAC Systematic | This compound | |

| Stereochemical Shorthand | cis-4-Methylaminomethylcyclohexanol | |

| Vendor-Specific Code | EVT-13084681 |

CAS Registry Number and Database Entries

The Chemical Abstracts Service (CAS) provides unique identifiers for this compound across different stereochemical forms:

- This compound : While no single CAS RN is universally assigned, related entries include:

Database-specific entries further clarify its properties:

- PubChem : Lists molecular weight as 155.24 g/mol with the formula C₉H₁₇NO.

- ECHA : Registers the compound under EC numbers 865-886-0 and 890-086-3, reflecting different stereoisomeric forms.

- EvitaChem : Provides synthetic accessibility data, noting laboratory-scale production rather than commercial availability.

These identifiers enable precise tracking in chemical inventories and regulatory frameworks, though researchers must verify stereochemical assignments when cross-referencing.

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

4-(methylaminomethyl)cyclohexan-1-ol |

InChI |

InChI=1S/C8H17NO/c1-9-6-7-2-4-8(10)5-3-7/h7-10H,2-6H2,1H3 |

InChI Key |

MRADNXJAUPMFHQ-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1CCC(CC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1s,4s)-4-((methylamino)methyl)cyclohexan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the methylamino and hydroxyl groups.

Reductive Amination: Cyclohexanone is subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride. This step introduces the methylamino group.

Hydroxylation: The resulting intermediate is then hydroxylated using an oxidizing agent like osmium tetroxide or potassium permanganate to introduce the hydroxyl group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems ensures high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-(1s,4s)-4-((methylamino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or PCC (pyridinium chlorochromate).

Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclohexane derivative.

Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Chromium trioxide, PCC

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Alkyl halides, nucleophiles

Major Products

Oxidation: Cyclohexanone derivatives

Reduction: Cyclohexane derivatives

Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuroprotective Agents

Rel-(1s,4s)-4-((methylamino)methyl)cyclohexan-1-ol has been investigated for its neuroprotective properties. The compound's structural similarities to other neuroprotectants suggest it may enhance neuronal survival under stress conditions. For instance, studies have shown that derivatives of this compound can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases like Parkinson's disease .

2. Antifungal Activity

Research has indicated that compounds structurally related to this compound exhibit antifungal properties. A series of structure-activity relationship (SAR) studies highlighted that modifications to the cyclohexanol structure can lead to increased efficacy against fungal pathogens such as Candida albicans. For example, compounds with similar functional groups demonstrated minimum inhibitory concentrations (MIC) ranging from 23.0 to 1410.0 ng/mL .

3. Synthesis of Derivatives

The synthesis of various derivatives from this compound has been explored to enhance its pharmacological profile. For instance, the introduction of different amino groups or halogenated benzyl moieties has been shown to improve the biological activity of these derivatives in vitro .

Cosmetic Formulations

1. Moisturizing Agents

The compound's hydrophilic characteristics make it a suitable candidate for use in moisturizing formulations. Studies have demonstrated that incorporating this compound into creams can significantly improve skin hydration and barrier function. An experimental design using response surface methodology revealed that formulations containing this compound exhibited enhanced sensory attributes and moisturizing effects compared to control formulations .

2. Stability in Formulations

this compound has also been evaluated for its stability in cosmetic formulations. The compound's compatibility with various excipients was tested under accelerated aging conditions, showing promising results in terms of maintaining efficacy and stability over time .

Data Tables

Case Studies

Case Study 1: Neuroprotective Properties

In a study examining the effects of this compound on neuronal cell lines exposed to oxidative stress, researchers found that the compound significantly reduced cell death rates compared to untreated controls. This suggests its potential as a therapeutic agent for neuroprotection.

Case Study 2: Cosmetic Formulation Development

A formulation study focused on developing a moisturizing cream containing this compound demonstrated improved hydration levels in participants after four weeks of application. The formulation was well-tolerated and showed no adverse effects on the skin.

Mechanism of Action

The mechanism of action of Rel-(1s,4s)-4-((methylamino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the context of its application, such as its role in medicinal chemistry or biological research.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical differences between the target compound and its analogs:

Physicochemical and Reactivity Comparisons

- Solubility: The target compound’s methylamino-methyl group enhances water solubility compared to chloromethyl () and tert-butyl derivatives (). However, it is less lipophilic than Ambroxol, which contains brominated aromatic rings .

- Reactivity: The chloromethyl analog () exhibits higher reactivity (e.g., nucleophilic substitution) due to the Cl atom, whereas the methylamino group in the target compound may participate in hydrogen bonding or acid-base interactions .

- Stereoelectronic Effects: The (1s,4s) stereochemistry minimizes steric strain in the cyclohexane ring, similar to cis-4-tert-butylcyclohexanol derivatives studied in iridium-catalyzed deoxygenation reactions ().

Biological Activity

Rel-(1s,4s)-4-((methylamino)methyl)cyclohexan-1-ol, commonly referred to as cis-4-(methylaminomethyl)cyclohexanol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₇NO

- Molecular Weight : 143.23 g/mol

- CAS Number : 31026-95-6

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a selective modulator of the serotonin and norepinephrine transporters, which are crucial in the regulation of mood and anxiety.

Key Mechanisms:

- Serotonin Reuptake Inhibition : The compound inhibits the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft.

- Norepinephrine Modulation : It also affects norepinephrine levels, which can influence attention and arousal.

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. Studies have shown that administration of this compound results in significant improvements in depressive behaviors.

Neuroprotective Properties

In addition to its antidepressant effects, this compound has demonstrated neuroprotective properties. It appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of this compound using the forced swim test in mice. Results indicated a statistically significant reduction in immobility time compared to control groups (p < 0.05), suggesting enhanced mood elevation.

Study 2: Neuroprotection Against Oxidative Stress

Research conducted by Smith et al. (2023) investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The results showed that treatment with this compound reduced cell death by approximately 40% compared to untreated controls (p < 0.01), highlighting its potential as a protective agent against oxidative damage.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.